molecular formula C12H17NO2 B12110597 4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one

4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one

Cat. No.: B12110597
M. Wt: 207.27 g/mol
InChI Key: MLURGLAIEFYCBG-UHFFFAOYSA-N
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Description

4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one: tricyclo[7.2.1.02,7]dodec-2(7)-en-12-one , is a fascinating compound with a complex structure. Let’s break it down:

    Tricyclo: Refers to the three fused cyclohexane rings in its structure.

    Oxa: Indicates the oxygen atom present.

    Azatricyclo: Highlights the nitrogen atom within the bridged ring system.

    Enone: Signifies the presence of a double bond and a ketone group.

Preparation Methods

Synthetic Routes::

    Dehydration and Leuckart Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: This compound undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: Explored for pharmacological properties.

    Industry: May serve as a precursor for specialized chemicals.

Mechanism of Action

    Targets: Interacts with specific molecular targets (e.g., enzymes, receptors).

    Pathways: Influences biochemical pathways (e.g., metabolic processes).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related structures (e.g., other azatricyclo compounds).

Properties

IUPAC Name

4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-6-15-10-5-8-3-4-9(13(8)2)11(10)12(7)14/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLURGLAIEFYCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(C1=O)C3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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